![molecular formula C50H54Fe3N2P2 B3165464 1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene CAS No. 899811-43-9](/img/no-structure.png)

1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

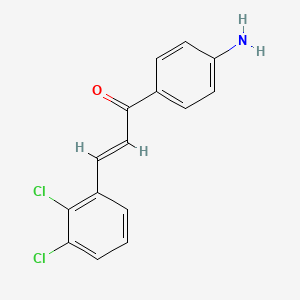

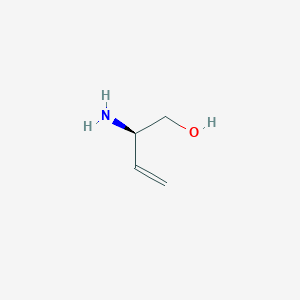

1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is a useful research compound. Its molecular formula is C50H54Fe3N2P2 and its molecular weight is 912.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is 912.181030 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Asymmetric Catalysis

Ferrocene derivatives, including chiral ferrocenyl amino phosphanes and phosphane oxazolines, are highlighted for their role in asymmetric catalysis. These compounds leverage hetero-bidentate phosphane ligands, combining phosphorus with other donor atoms to create additional asymmetry around the metal center, thus enhancing stereoinduction. This makes them valuable alternatives in catalytic processes, indicating a broad application in synthetic organic chemistry and drug synthesis (Š. Tomá et al., 2014).

Synthesis of Antibiotics

The synthesis and characterization of new antibiotics, particularly those belonging to the classes of penicillins, cephalosporins, and rifamycins with ferrocenyl residues, represent another significant application. These ferrocene-containing antibiotics show good activity against Gram-positive bacteria, suggesting potential in developing new antimicrobial agents (D. Scutaru et al., 1993).

Environmental Pollutants

Research into the effects of environmental pollutants on human and wildlife health has also utilized ferrocene derivatives. For instance, studies on the endocrine-disrupting actions of bisphenol A and its analogs have led to insights into the potential health risks associated with exposure to these compounds, underlying the importance of monitoring and mitigating such pollutants (Raúl Lagos-Cabré & R. Moreno, 2012).

Catalytic Non-Enzymatic Kinetic Resolution

Ferrocene derivatives have been utilized in catalytic non-enzymatic kinetic resolution, offering an alternative to enzymatic processes for achieving high enantioselectivity and yield in the synthesis of chiral compounds. This application underscores the versatility of ferrocene derivatives in facilitating asymmetric organic synthesis (H. Pellissier, 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis of '1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene' can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ferrocene", "Bromobenzene", "Phosphorus trichloride", "Sodium hydride", "2-Aminoethyl dimethylamine", "Palladium(II) acetate", "Triphenylphosphine", "Copper(I) iodide", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "The first step involves the reaction of ferrocene with phosphorus trichloride to form ferrocenylphosphine.", "Next, bromobenzene is reacted with ferrocenylphosphine in the presence of sodium hydride to form 1-ferrocenyl-2-phenylphosphine.", "The third step involves the reaction of 1-ferrocenyl-2-phenylphosphine with 2-aminoethyl dimethylamine to form 1-ferrocenyl-2-[(S)-1-(dimethylamino)ethyl]phenylphosphine.", "In the fourth step, 1-ferrocenyl-2-[(S)-1-(dimethylamino)ethyl]phenylphosphine is reacted with palladium(II) acetate and triphenylphosphine in the presence of copper(I) iodide to form (RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenylphenylphosphine.", "The final step involves the reaction of (RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenylphenylphosphine with ferrocene in the presence of palladium(II) acetate and triphenylphosphine to form '1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene'." ] } | |

CAS番号 |

899811-43-9 |

製品名 |

1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene |

分子式 |

C50H54Fe3N2P2 |

分子量 |

912.5 g/mol |

InChI |

InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;; |

InChIキー |

UFADELBZVDMXHP-UHFFFAOYSA-N |

SMILES |

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe] |

正規SMILES |

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

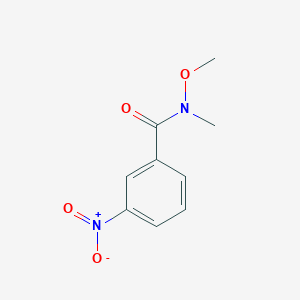

![2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3165384.png)

![2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide](/img/structure/B3165435.png)

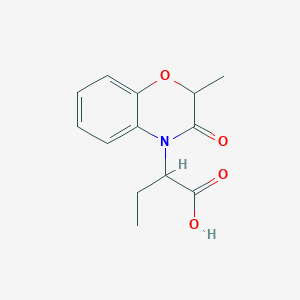

![{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid](/img/structure/B3165456.png)

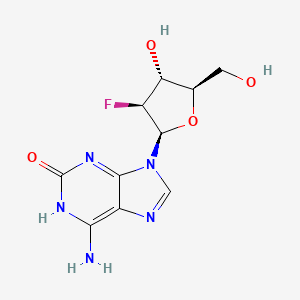

![Bicyclo[2.2.1]hept-5-EN-2-YL(ethoxy)dimethylsilane](/img/structure/B3165470.png)

![3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one](/img/structure/B3165482.png)